molecular formula C15H19ClN2O3 B2877670 N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421441-87-3

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No. B2877670
CAS RN: 1421441-87-3
M. Wt: 310.78
InChI Key: PWSQAVPKULVFEV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide, also known as compound X, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. Its unique structure and properties make it a promising candidate for the development of new drugs for various diseases.

Scientific Research Applications

Stereochemical Research

The compound’s unique spirocyclic structure makes it an interesting subject for stereochemical studies. Researchers have investigated the configurational and conformational behavior of similar spiro compounds, which can exhibit axial chirality . This is particularly relevant for understanding the stereochemistry of spiranes with six-membered rings, which has been extensively studied due to their potential applications in creating chiral molecules for pharmaceuticals.

Food Contact Materials

Derivatives of the spiro[5.5]undecane structure have been assessed for safety as co-monomers in polyesters used in food contact materials . The European Food Safety Authority (EFSA) has evaluated similar substances to ensure they do not pose a risk to human health when used in packaging that comes into contact with food.

Anticancer Agent Synthesis

Spirocyclic compounds related to F6395-4278 have been utilized in the synthesis of diterpenoid analogs, which are of interest in anticancer research . The spirocyclic ketone’s framework provides a scaffold for creating complex molecules that may interact with biological targets involved in cancer progression.

properties

IUPAC Name

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-12-3-1-2-4-13(12)17-14(19)18-7-10-21-15(11-18)5-8-20-9-6-15/h1-4H,5-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSQAVPKULVFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

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